

Application Notes and Protocols for Proteomics using PC Biotin-PEG3-azide

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Compound of Interest

Compound Name: PC Biotin-PEG3-azide

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Introduction

PC Biotin-PEG3-azide is a versatile chemical probe for the enrichment and identification of target proteins in complex biological samples. This reagent incorporates a photocleavable linker, a biotin handle for affinity purification, a PEG spacer for enhanced solubility and reduced steric hindrance, and an azide group for bioorthogonal click chemistry.[1] This combination of features enables the covalent labeling of alkyne-modified proteins, their efficient capture onto streptavidin-functionalized supports, and their subsequent mild release by UV light, preserving protein integrity for downstream analysis by mass spectrometry. This approach is particularly advantageous over traditional methods that require harsh elution conditions, which can lead to the co-elution of non-specifically bound proteins and compromise the integrity of the identified proteins.[2]

Key Features of **PC Biotin-PEG3-azide**:

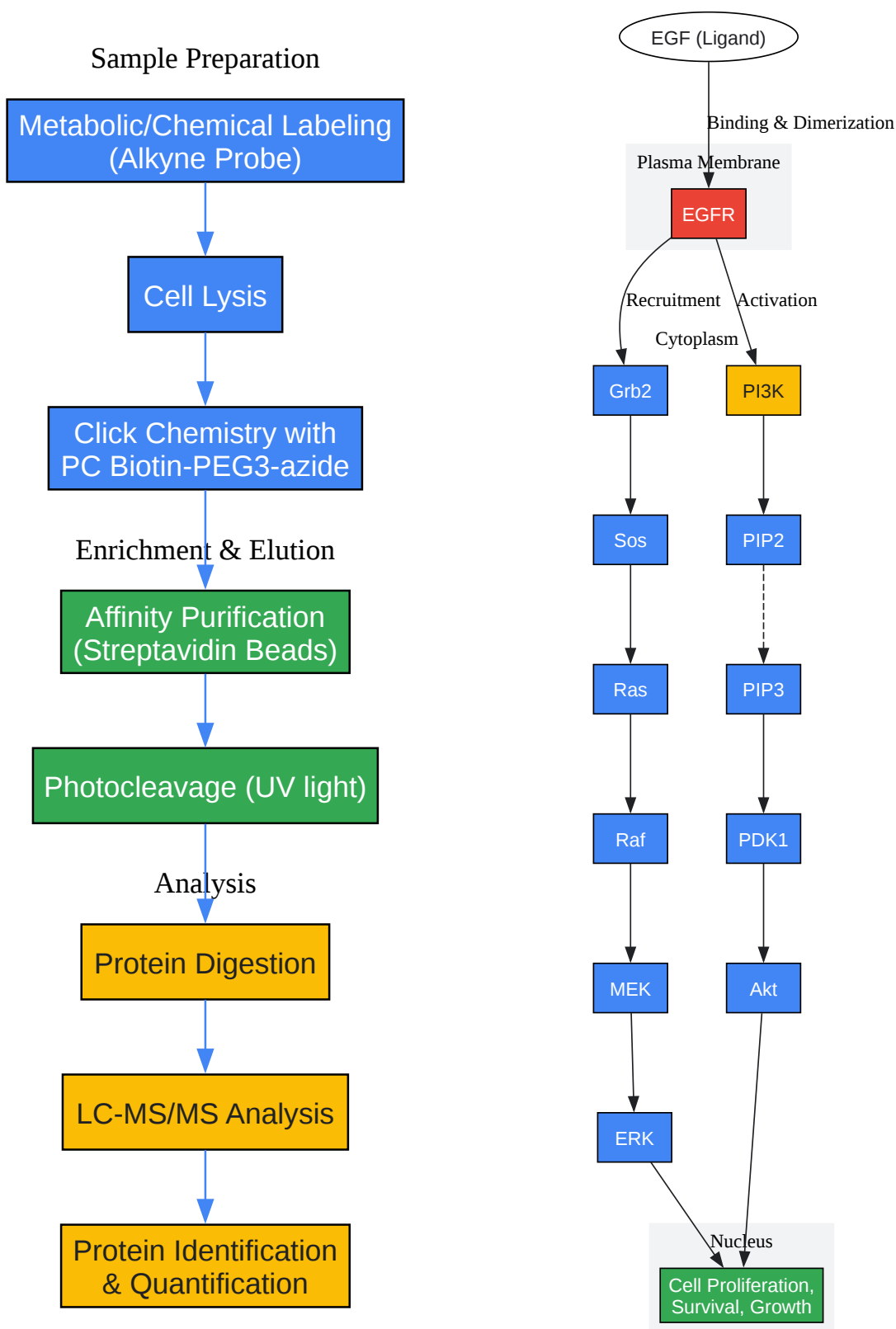
- Photocleavable Linker: Allows for the gentle release of captured proteins using UV light (e.g., 365 nm), avoiding the use of denaturing agents.[3]

- **Biotin Handle:** Enables strong and specific binding to streptavidin-coated resins for efficient enrichment of labeled proteins.
- **PEG3 Spacer:** A hydrophilic polyethylene glycol linker that improves the solubility of the reagent and minimizes steric hindrance during the click reaction and affinity capture.
- **Azide Group:** A bioorthogonal reactive group that specifically and efficiently reacts with alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[4]

Experimental Workflow Overview

The general experimental workflow for a chemical proteomics experiment using **PC Biotin-PEG3-azide** involves several key steps:

- **Metabolic or Chemical Labeling:** Introduction of an alkyne-containing probe into cells or lysates to covalently label target proteins. This can be achieved through metabolic incorporation of an alkyne-bearing amino acid analog or by using a reactive chemical probe with an alkyne handle.
- **Cell Lysis:** Extraction of total protein from cells while maintaining the integrity of the labeled proteins.
- **Click Chemistry:** Covalent attachment of **PC Biotin-PEG3-azide** to the alkyne-labeled proteins.
- **Affinity Purification:** Enrichment of the biotinylated proteins using streptavidin-coated beads.
- **Photocleavage:** Release of the captured proteins from the beads by exposure to UV light.
- **Sample Preparation for Mass Spectrometry:** Digestion of the eluted proteins into peptides.
- **LC-MS/MS Analysis:** Separation and identification of the peptides by liquid chromatography-tandem mass spectrometry.
- **Data Analysis:** Identification and quantification of the enriched proteins.



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References

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